Osmi4;osmi 4
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Overview
Description
Preparation Methods
The synthesis of OSMI-4 involves the optimization of the 7-quinolone-4-carboxamide scaffold. The synthetic route includes the elongation of the peptide part of OSMI-4 to limit unwanted cyclization during synthesis while retaining OGT inhibitory potency . Additionally, new sulfonamide UDP mimics are incorporated to improve binding in the UDP-binding site . Industrial production methods for OSMI-4 are not extensively documented, but the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
OSMI-4 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are not extensively documented for OSMI-4.
Common Reagents and Conditions: The synthesis involves sulfonyl chlorides reacting with the peptide part of OSMI-4.
Major Products: The primary product is OSMI-4 itself, with various derivatives being synthesized for research purposes.
Scientific Research Applications
OSMI-4 is primarily used in scientific research to study OGT inhibition in different human cell lines . Its applications include:
Chemistry: Used to investigate the binding of OGT inhibitors and the specificity of the OGT binding pocket.
Biology: Helps in understanding the role of O-GlcNAcylation in various biological processes and diseases.
Medicine: Potential therapeutic applications in treating diseases like Alzheimer’s and cancer.
Mechanism of Action
OSMI-4 exerts its effects by inhibiting O-GlcNAc transferase (OGT), which catalyzes the addition of GlcNAc moieties to serine and threonine residues of proteins . This inhibition affects various biological pathways, including enzyme activity and gene expression . The compound binds tightly in the uridine binding pocket within the enzyme’s active site, primarily due to its chlorine substituent on the quinolinone .
Comparison with Similar Compounds
OSMI-4 is compared with other OGT inhibitors, such as OSMI-1 and its derivatives . While OSMI-4 is the most potent inhibitor reported to date, its physicochemical properties limit its use as a potential drug candidate . Similar compounds include:
OSMI-1: A less potent OGT inhibitor compared to OSMI-4.
Indolinone and Thiazolinone Derivatives: These compounds have shown varying degrees of OGT inhibition but are less potent than OSMI-4.
OSMI-4’s uniqueness lies in its high potency and specificity towards OGT, making it a valuable tool in medicinal chemistry and biological research .
Properties
IUPAC Name |
ethyl 2-[[2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O7S2/c1-3-38-25(33)16-31(15-18-7-6-12-39-18)27(34)26(19-8-4-5-9-22(19)37-2)30-40(35,36)23-13-17-10-11-24(32)29-21(17)14-20(23)28/h4-14,26,30H,3,15-16H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPSLAZMEWZDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CS1)C(=O)C(C2=CC=CC=C2OC)NS(=O)(=O)C3=C(C=C4C(=C3)C=CC(=O)N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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